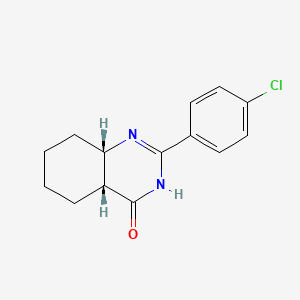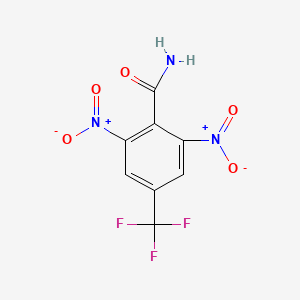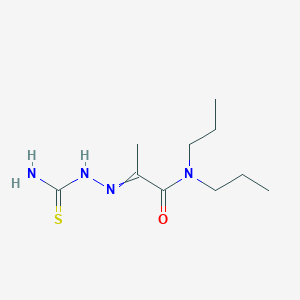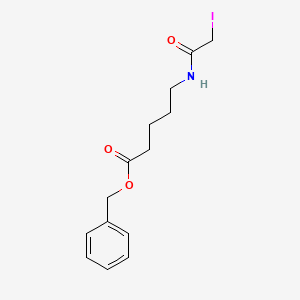![molecular formula C18H18N2O3 B14487550 Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 64581-03-9](/img/structure/B14487550.png)
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-1-en-1-yl group attached to a benzoate moiety, with an ethoxyphenyl diazenyl substituent. The presence of the diazenyl group imparts distinct chemical reactivity, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the diazotization of 4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. The final step involves esterification to introduce the prop-1-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds or esters.
Aplicaciones Científicas De Investigación
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory and neuroprotective properties.
(E)-Prop-1-en-1-yl propanedithioate:
Uniqueness
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate stands out due to its specific diazenyl and ethoxyphenyl substituents, which impart distinct chemical reactivity and potential bioactivity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Propiedades
Número CAS |
64581-03-9 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
prop-1-enyl 4-[(4-ethoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-23-18(21)14-5-7-15(8-6-14)19-20-16-9-11-17(12-10-16)22-4-2/h3,5-13H,4H2,1-2H3 |
Clave InChI |
JEGPOMOCHZVHQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)




![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)



![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

